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Compound of Interest

Compound Name: 3-Ox0-OPC8-CoA

Cat. No.: B1261022

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional role of 3-oxo-2-(2'[Z]-
pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo0-OPC8-CoA) in plant development. As a key
intermediate in the jasmonic acid (JA) biosynthesis pathway, its proper metabolism is crucial for
a multitude of physiological processes. This document outlines the impact of its synthesis and
subsequent conversion on plant growth and fertility, offering a comparative analysis with related
mutants in the JA pathway. Detailed experimental protocols and pathway diagrams are
provided to support further research in this area.

Comparative Analysis of Jasmonate Biosynthesis
Mutants

The functional significance of 3-Ox0-OPC8-CoA is best understood by examining the
phenotypes of mutants in the enzymes that produce and metabolize it. The primary enzyme
responsible for the synthesis of the precursor to 3-Oxo-OPC8-CoA is 12-oxophytodienoate
reductase 3 (OPR3). Following the formation of 3-oxo-2(2'[Z]-pentenyl)-cyclopentane-1-
octanoic acid (OPC-8:0) by OPR3, it is converted to its CoA ester by OPC-8:0-CoA ligase 1
(OPCL1). Subsequently, Acyl-CoA oxidases (ACX), such as ACX1 and ACX5, are involved in
the B-oxidation of 3-Ox0-OPC8-CoA to produce jasmonic acid.
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Phenotypic Comparison of Arabidopsis Mutants in the
Jasmonate Pathway
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Experimental Protocols
Quantification of Jasmonic Acid and Related
Compounds by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of multiple jasmonates

from plant tissues.[11][12]

a. Sample Extraction:

o Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
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e Add 1 ml of extraction solvent (e.g., methanol/water/acetic acid) containing deuterated
internal standards ([2H6]JA, etc.).

» Vortex thoroughly and incubate at 4°C for at least 30 minutes.

e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Collect the supernatant.

b. Solid-Phase Extraction (SPE) Purification:

o Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
o Load the supernatant onto the cartridge.

e Wash the cartridge with a series of solvents to remove interfering compounds.

» Elute the jasmonates with an appropriate solvent (e.g., methanol with 5% ammonium
hydroxide).

e Dry the eluate under a stream of nitrogen.

c. HPLC-MS/MS Analysis:

e Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).
« Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

» Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1%
formic acid) to separate the compounds.

o Detect and quantify the jasmonates using a tandem mass spectrometer operating in multiple
reaction monitoring (MRM) mode.

In Vitro OPR3 Enzyme Activity Assay

This spectrophotometric assay measures the NADPH-dependent reduction of a substrate by
OPR3.[13]
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a. Reagents:

o Purified recombinant OPR3 enzyme.

o Potassium phosphate buffer (40 mM, pH 7.2).

e NADPH solution (1.2 mM).

e Substrate solution (e.g., 12-oxo-phytodienoic acid).

b. Procedure:

 In a quartz cuvette, combine the potassium phosphate buffer and NADPH solution.

e Add a specific amount of the purified OPR3 enzyme solution (e.g., 0.24-0.66 mg/ml).

e Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
e Initiate the reaction by adding the substrate.

» Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation
of NADPH.

o Calculate the initial velocity of the reaction from the linear portion of the curve.

Acyl-CoA Oxidase (ACX) Activity Assay

This is a continuous spectrophotometric rate determination assay for ACX activity.[14]

a. Reagents:

MES Buffer (50 mM, pH 8.0).

Palmitoyl-CoA solution (0.5% w/v).

4-Aminoantipyrine (1.6 mM) with Phenol (22 mM) solution.

Flavin Adenine Dinucleotide (FAD) solution (1 mM).
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Peroxidase enzyme solution.
Triton X-100 solution (10% v/v).

Enzyme extract from plant tissue.

. Procedure:

Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine/phenol solution, FAD
solution, peroxidase solution, and Triton X-100.

Pipette the reaction cocktail into a cuvette and add the Palmitoyl-CoA solution.
Equilibrate to 30°C and monitor the baseline absorbance at 500 nm.
Add the enzyme extract to initiate the reaction.

Record the increase in absorbance at 500 nm for approximately 5 minutes. The rate of
increase is proportional to the ACX activity.

Quantitative GUS Activity Assay

This fluorometric assay is used to quantify the expression of a gene of interest fused to the (3-

glucuronidase (GUS) reporter gene.[5][15]

a

b

. Reagents:

GUS extraction buffer.
4-methylumbelliferyl -D-glucuronide (4-MUG) solution (1 mM in GUS extraction buffer).
4-methyl umbelliferone (4-MU) standard solutions.

Stop reagent (1 M sodium carbonate).

. Procedure:

Harvest plant tissue (e.g., seedlings, leaves) and place it in a microtiter plate well containing
the 4-MUG reaction mix.
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 Incubate the plate at 37°C for a duration determined by the promoter strength (can be up to
16 hours).

» Stop the reaction by adding the stop reagent.
e Prepare a standard curve using the 4-MU standard solutions.

o Measure the fluorescence of the samples and standards using a fluorometer with an
excitation wavelength of 365 nm and an emission wavelength of 455 nm.

o Calculate the GUS activity, which can be normalized to tissue weight or protein
concentration.
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Caption: The jasmonate biosynthesis pathway, highlighting the central role of 3-Oxo-OPC8-
CoA.
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Caption: A typical experimental workflow for the functional characterization of a plant mutant.
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Caption: Logical relationship of gene disruption to developmental defects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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